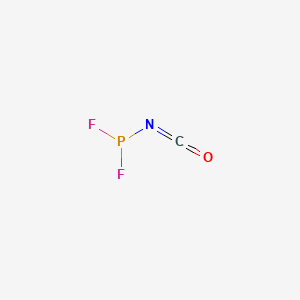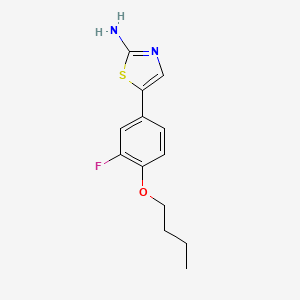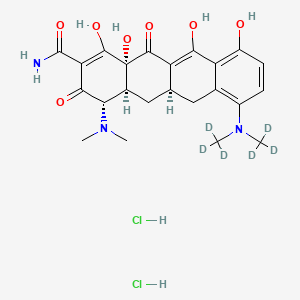
Minocycline-d6 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minocycline-d6 Dihydrochloride is a deuterated form of minocycline hydrochloride, a tetracycline antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of minocycline, as the deuterium atoms can be traced more easily in biological systems. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 Dihydrochloride involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of minocycline in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium. The product is then purified using standard techniques such as crystallization and chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Minocycline-d6 Dihydrochloride undergoes various chemical reactions similar to those of minocycline. These include:
Oxidation: Minocycline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert minocycline to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the minocycline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce various reduced forms of minocycline.
Scientific Research Applications
Minocycline-d6 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the compound in biological systems, providing valuable information on its absorption, distribution, metabolism, and excretion.
Metabolic Studies: Researchers use this compound to study the metabolic pathways of minocycline and identify its metabolites.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of minocycline.
Biomedical Research: The compound is used in various biomedical research applications, including studies on bacterial resistance and the development of new antibiotics.
Mechanism of Action
Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound do not alter its mechanism of action but allow for easier tracing in research studies.
Comparison with Similar Compounds
Minocycline-d6 Dihydrochloride is similar to other tetracycline antibiotics, such as doxycycline and tetracycline. its deuterated form provides unique advantages in research applications. Some similar compounds include:
Doxycycline: Another tetracycline antibiotic with similar antibacterial activity but different pharmacokinetic properties.
Tetracycline: The parent compound of the tetracycline class, with a broader spectrum of activity but more side effects.
Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacteria.
This compound stands out due to its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C23H29Cl2N3O7 |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1/i1D3,2D3;; |
InChI Key |
WFRONWCNHNRGLC-ZPEOJIAISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].Cl.Cl |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


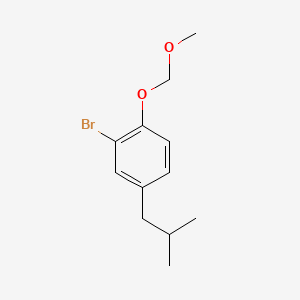

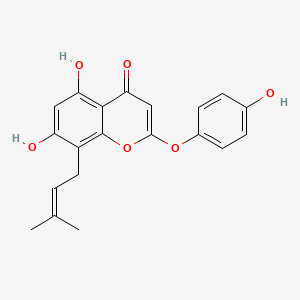
![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
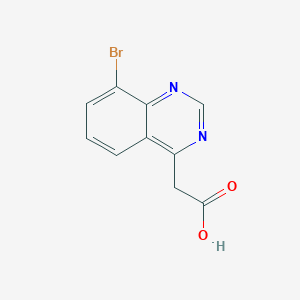
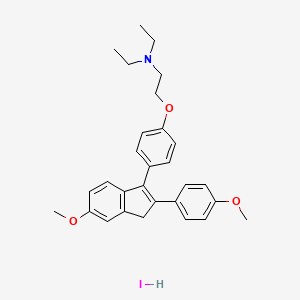
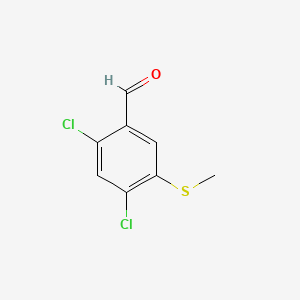
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)

![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
